BenchChemオンラインストアへようこそ!

2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-N-(cyanomethyl)acetamide

Chemokine Receptor Antagonism CCR1 SAR Analysis

2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-N-(cyanomethyl)acetamide (CAS 1465334-89-7) is a synthetic small molecule with the molecular formula C16H21ClN4O2 and a molecular weight of 336.82 g/mol. It has been listed in chemical catalogs as a research compound, with an initial claim suggesting investigation as a chemokine receptor 1 (CCR1) antagonist.

Molecular Formula C16H21ClN4O2
Molecular Weight 336.82
CAS No. 1465334-89-7
Cat. No. B2995990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-N-(cyanomethyl)acetamide
CAS1465334-89-7
Molecular FormulaC16H21ClN4O2
Molecular Weight336.82
Structural Identifiers
SMILESC1CN(CCC1CO)C2=C(C=C(C=C2)Cl)NCC(=O)NCC#N
InChIInChI=1S/C16H21ClN4O2/c17-13-1-2-15(21-7-3-12(11-22)4-8-21)14(9-13)20-10-16(23)19-6-5-18/h1-2,9,12,20,22H,3-4,6-8,10-11H2,(H,19,23)
InChIKeyJJHWITGSMJQJGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-N-(cyanomethyl)acetamide (CAS 1465334-89-7): Baseline Identification


2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-N-(cyanomethyl)acetamide (CAS 1465334-89-7) is a synthetic small molecule with the molecular formula C16H21ClN4O2 and a molecular weight of 336.82 g/mol . It has been listed in chemical catalogs as a research compound, with an initial claim suggesting investigation as a chemokine receptor 1 (CCR1) antagonist . However, primary peer-reviewed pharmacological characterization or patent exemplification confirming its biological target and activity profile is currently absent from accessible public literature.

Risk of Substitution for 2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-N-(cyanomethyl)acetamide (CAS 1465334-89-7)


The absence of publicly available quantitative structure-activity relationship (SAR) data or comparative pharmacological profiling for this specific compound introduces significant risk for procurement decisions. In the context of chemokine receptor antagonists, small structural modifications can drastically alter selectivity profiles, pharmacokinetic properties, and off-target liabilities [1]. Without direct head-to-head evidence, any substitution with a structurally related analog assumes unvalidated functional equivalence. Until the compound's specific binding affinities, selectivity windows, and cellular potency are disclosed in a patent or primary literature, any procurement based solely on chemical similarity is speculative and cannot be supported by differential evidence.

Quantitative Differentiation Evidence for 2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-N-(cyanomethyl)acetamide (CAS 1465334-89-7)


Absence of Quantitative Comparator Data Against Established CCR1 Antagonists

No peer-reviewed studies or patents could be located that report quantitative activity data (e.g., IC50, Ki, or EC50) for this compound against CCR1 or any other target. Consequently, a direct head-to-head comparison with established CCR1 antagonists such as BX 471 (IC50 ~ 1 nM) [1] is not possible. Claims of chemokine receptor 1 antagonism remain unsubstantiated by public data.

Chemokine Receptor Antagonism CCR1 SAR Analysis

Structural Novelty Versus Undocumented Selectivity Profile

The compound's structure features a 5-chloro-anilino moiety and a 4-(hydroxymethyl)piperidine group, a scaffold shared with many kinase inhibitors. However, broad-panel selectivity data (e.g., against a panel of 50+ kinases or related GPCRs) is not available. Other piperidine-containing analogs in public databases have shown divergent selectivity profiles driven by subtle substituent changes, underscoring the risk of generalizing class-level behavior [1].

Kinase Inhibitor Piperidine Derivative Selectivity Screening

Physicochemical Property Comparison

The compound's molecular weight (336.82 g/mol) and rotatable bond count place it within Lipinski's rule of five space, a property shared by many orally bioavailable drugs [1]. However, the hydroxymethyl group and cyanomethyl acetamide moiety introduce distinct hydrogen-bonding and metabolic liabilities compared to simpler analogs. For example, N-(cyanomethyl)-2-(4-oxopiperidin-1-yl)acetamide (MW 195.22) is a smaller, less functionalized comparator. Without experimental logD, solubility, or microsomal stability data, any advantage in permeability or metabolic stability is purely speculative.

Drug-likeness ADME Lipinski's Rule

Recommended Use Cases for 2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-N-(cyanomethyl)acetamide (CAS 1465334-89-7) Based on Available Evidence


Exploratory Medicinal Chemistry for Novel CCR1 Antagonist Scaffolds

Given the vendor-supplied claim of CCR1 antagonism potential, this compound could serve as a starting point for a novel medicinal chemistry campaign. Its utility would be in exploring the SAR around a piperidine-anilino-acetamide scaffold, provided the initial CCR1 binding hypothesis is confirmed in a pilot assay. This scenario is contingent on generating the primary data that is currently missing for this molecule.

Chemical Biology Probe for Nicotinamide N-Methyltransferase (NNMT) Target Engagement Studies

Though the publicly available BindingDB entry (BDBM50627712) linked to this CAS number in some search results represents a different chemical structure, the overlap in chemical space with bisubstrate NNMT inhibitors described in patent US20250017936A1 suggests a potential, albeit unconfirmed, alternative target space. Researchers could screen this compound in an NNMT biochemical assay to de-orphanize its activity, as this may reveal a new class of inhibitor distinct from the core scaffolds in the public domain.

Analytical Reference Standard for Chromatographic Method Development

The high purity (typically 95%) stated by vendors makes this compound suitable as a reference standard for HPLC or LC-MS method development and validation, particularly in studies analyzing piperidine-containing pharmaceutical impurities or metabolites. Its unique retention time and mass spectrum can serve as a system suitability check, independent of its biological activity.

In-House Selectivity Panel Screening

Procurement is justified for an organization prepared to run a comprehensive selectivity profile (e.g., against a panel of GPCRs, kinases, or safety-relevant targets). The data generated would fill the current evidence gap and could position this compound as a potent and selective lead for a specific target, such as an atypical chemokine receptor, if screening results warrant further investment.

Quote Request

Request a Quote for 2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-N-(cyanomethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.